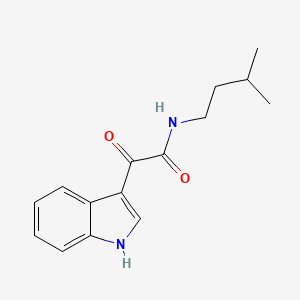

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide

Description

2-(1H-Indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide is an indole-based acetamide derivative characterized by a 3-methylbutyl group attached to the nitrogen of the oxoacetamide moiety. Indole derivatives are widely recognized for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10(2)7-8-16-15(19)14(18)12-9-17-13-6-4-3-5-11(12)13/h3-6,9-10,17H,7-8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYBZPUGFGMHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide typically involves the reaction of 1H-indole-3-carbaldehyde with a primary amine, such as 3-methylbutylamine, in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent-Driven Activity : Bulky groups (e.g., adamantane) enhance anticancer activity but may limit solubility, whereas alkyl chains (e.g., 3-methylbutyl) could optimize bioavailability .

Mechanistic Diversity : N-substituents dictate mechanisms—adamantane derivatives induce apoptosis via caspases, while D-24851 targets microtubules .

Resistance Profiles: Non-aromatic substituents (e.g., 3-methylbutyl) may circumvent multidrug resistance associated with P-glycoprotein efflux, as seen in D-24851 .

Biological Activity

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, especially in the fields of antimicrobial and anticancer research. This article synthesizes various studies and findings regarding the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H20N2O2 |

| Molecular Weight | 288.35 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known to modulate various enzyme activities and receptor interactions, influencing several signaling pathways that are crucial for cellular function.

- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, including multidrug-resistant pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, particularly solid tumors such as colon and lung cancers. It may induce apoptosis through the activation of intrinsic pathways or by inhibiting oncogenic signaling pathways.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of related indole derivatives, providing insights into the potential activity of this compound:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 0.13 to 1.0 µg/mL against Gram-positive bacteria, indicating strong antimicrobial potential .

Anticancer Properties

In a patent study focused on indole derivatives, this compound was highlighted for its antitumor activity:

- Case Study : The compound showed significant efficacy against colon carcinoma cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Precursor for indole derivatives | Versatile synthetic utility |

| 2-(1H-indol-3-yl)ethan-1-amine | Antidepressant properties | Different receptor interactions |

| 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | Anticancer and antimicrobial | High cytotoxicity in some cases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.